(S)-4,4,4-trifluoro-2-methylbutan-1-amine
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Overview
Description
(S)-4,4,4-Trifluoro-2-methylbutan-1-amine is an organic compound characterized by the presence of trifluoromethyl and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4,4-trifluoro-2-methylbutan-1-amine typically involves the introduction of the trifluoromethyl group into a suitable precursor. One common method is the nucleophilic substitution reaction where a trifluoromethylating agent reacts with a precursor molecule containing a leaving group. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the substitution process.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like distillation and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: (S)-4,4,4-Trifluoro-2-methylbutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(S)-4,4,4-Trifluoro-2-methylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4,4,4-trifluoro-2-methylbutan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (S)-4,4,4-Trifluoro-2-methylbutan-2-amine
- (S)-4,4,4-Trifluoro-3-methylbutan-1-amine
- (S)-4,4,4-Trifluoro-2-ethylbutan-1-amine
Comparison: Compared to these similar compounds, (S)-4,4,4-trifluoro-2-methylbutan-1-amine is unique due to its specific structural configuration, which can influence its reactivity and interaction with biological targets. The presence of the trifluoromethyl group in different positions can lead to variations in chemical and physical properties, affecting their suitability for different applications.
Properties
Molecular Formula |
C5H10F3N |
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Molecular Weight |
141.13 g/mol |
IUPAC Name |
(2S)-4,4,4-trifluoro-2-methylbutan-1-amine |
InChI |
InChI=1S/C5H10F3N/c1-4(3-9)2-5(6,7)8/h4H,2-3,9H2,1H3/t4-/m0/s1 |
InChI Key |
PIOIYGGPVZPPRE-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CC(F)(F)F)CN |
Canonical SMILES |
CC(CC(F)(F)F)CN |
Origin of Product |
United States |
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